3-(tert-Butyldioxy)-3-phenylphthalide
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Overview
Description
3-tert-Butylperoxy-3-phenyl-2-benzofuran-1-one is a heterocyclic organic compound with the molecular formula C₁₈H₁₈O₄ and a molecular weight of 298.333 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a benzofuran ring fused with a tert-butylperoxy and phenyl group .
Preparation Methods
The synthesis of 3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one typically involves the reaction of benzofuran derivatives with tert-butyl hydroperoxide under specific conditions. One common method includes the use of catalysts such as zinc chloride (ZnCl₂) to facilitate the reaction .
Chemical Reactions Analysis
3-tert-Butylperoxy-3-phenyl-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced products.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-tert-Butylperoxy-3-phenyl-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an initiator in polymerization reactions.
Mechanism of Action
The mechanism of action of 3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one involves the generation of free radicals through the homolysis of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
3-tert-Butylperoxy-3-phenyl-2-benzofuran-1-one can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Known for its stability and use as a radical initiator in organic synthesis.
tert-Butyl hydroperoxide: Commonly used as an oxidizing agent in organic reactions.
The uniqueness of 3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one lies in its benzofuran ring structure, which imparts distinct chemical properties and reactivity compared to other peroxides .
Properties
CAS No. |
25251-51-8 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C18H18O4/c1-17(2,3)21-22-18(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(19)20-18/h4-12H,1-3H3 |
InChI Key |
JJHHIGCUQPTUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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